Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-6-methylquinoline-3-carboxylic acid with methylamine under acidic conditions, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different biological activities.
Dihydroquinolines: Reduced forms of quinoline with distinct chemical properties.
Uniqueness
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-5-20-15(18)11-8-17-14-10(13(11)16-3)6-9(2)7-12(14)19-4/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
YCGYNGGFJQEYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.